

# Application Notes and Protocols: In Vivo Dosing of Phellodendron amurense in Murine Models

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## Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*  
*BARK EXTRACT*

Cat. No.: *B1170371*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Phellodendron amurense, commonly known as the Amur cork tree, is a plant utilized in traditional Chinese medicine to address various ailments, including inflammation and gastroenteritis.[1] Its bark extract contains several bioactive isoquinoline alkaloids, with berberine being a principal component.[2][3][4] Preclinical research in murine models has demonstrated its potential in oncology and inflammatory diseases, primarily through the modulation of key signaling pathways such as NF- $\kappa$ B, MAPK, and Akt.[5][6][7] These notes provide a summary of dosing strategies and detailed protocols from published in vivo studies in mice to guide future research and development.

## Quantitative Dosing Summary

The following tables summarize established in vivo dosing regimens for Phellodendron amurense extracts in various mouse models.

Table 1: Dosing for Cancer Models

Model	Mouse Strain/Type	Extract/Compound	Dose	Administration Route	Duration	Key Outcomes	Reference
Prostate Cancer	Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP)	Nexrutine® (Commercial bark extract)	600 mg/kg in diet	Dietary	14 weeks	Inhibited progression of established tumors; Prevented metastasis.	[8]
Lung Cancer	A549 Lung Tumor Xenograft	P. amurensis Extract	3000 ppm in diet	Dietary	14 days	Significantly decreased tumor volume (28.8 mm <sup>3</sup> vs 58.9 mm <sup>3</sup> in control).	[5]
Lung Cancer	A549 Lung Tumor Xenograft	P. amurensis Extract	High dose in diet	Dietary	14 days	Dramatically decreased tumor volume (9.4 mm <sup>3</sup> vs 58.9 mm <sup>3</sup> in control).	[5]

Table 2: Dosing for Anti-Inflammatory Models

Model	Mouse Strain/Type	Extract/Compound	Dose	Administration Route	Duration	Key Outcomes	Reference
Endotoxemia	Not Specified	Cortex Phellodendron Amurensis (CPA)	200 mg/kg	Oral (p.o.)	3 consecutive days	Significantly increased survival rates; Down-regulated IL-6, IL-1 $\beta$ , and MCP-1.	[7]

## Experimental Protocols

### Protocol 1: Dietary Administration for Cancer Prevention in TRAMP Mice

This protocol is adapted from a study investigating the effect of Nexrutine® on the progression of established prostate tumors.[6][8]

#### 1. Materials:

- Nexrutine® (**Phellodendron amurense bark extract**)
- Standard rodent chow
- 28-week-old male TRAMP mice

#### 2. Diet Preparation:

- Calculate the required amount of Nexrutine® to achieve a final concentration of 600 mg per kg of diet.
- Thoroughly mix the Nexrutine® powder with the powdered standard rodent chow to ensure uniform distribution.
- Pellet the reformulated diet. It is recommended to have the custom diet prepared by a commercial vendor (e.g., Dyets, Inc.) to ensure homogeneity.[8]

### 3. Dosing and Monitoring:

- House the TRAMP mice under standard laboratory conditions.
- At 28 weeks of age, randomly assign mice to a control group (standard diet) or a treatment group (Nexrutine®-containing diet).
- Provide the respective diets and water ad libitum for 14 weeks.
- Monitor animal health and body weight regularly throughout the study.
- At the end of the 14-week intervention, euthanize the mice.

### 4. Endpoint Analysis:

- Perform histopathological evaluation of the prostate to assess tumor progression.
- Examine other organs such as lymph nodes, liver, and lungs for metastatic lesions.[8]
- Collect tissues for molecular analysis, such as measuring the levels of transcription factors (e.g., NF- $\kappa$ B, CREB) to investigate the mechanism of action.[6]

## Protocol 2: Oral Gavage for Acute Inflammation Model

This protocol is based on a study evaluating the anti-inflammatory effects of Cortex Phellodendri Amurensis (CPA) in a model of LPS-induced endotoxemia.[7]

### 1. Materials:

- CPA extract
- Vehicle (e.g., sterile saline or distilled water)
- Lipopolysaccharide (LPS)
- Adult mice

### 2. Preparation of Dosing Solution:

- Suspend the CPA extract in the chosen vehicle to achieve the desired concentration for a 200 mg/kg dose.
- Ensure the solution is well-mixed before each administration.

### 3. Dosing and Induction of Endotoxemia:

- Acclimatize mice for at least one week before the experiment.
- Administer the CPA suspension (200 mg/kg) or vehicle to the respective mouse groups via oral gavage (p.o.) once daily for three consecutive days.

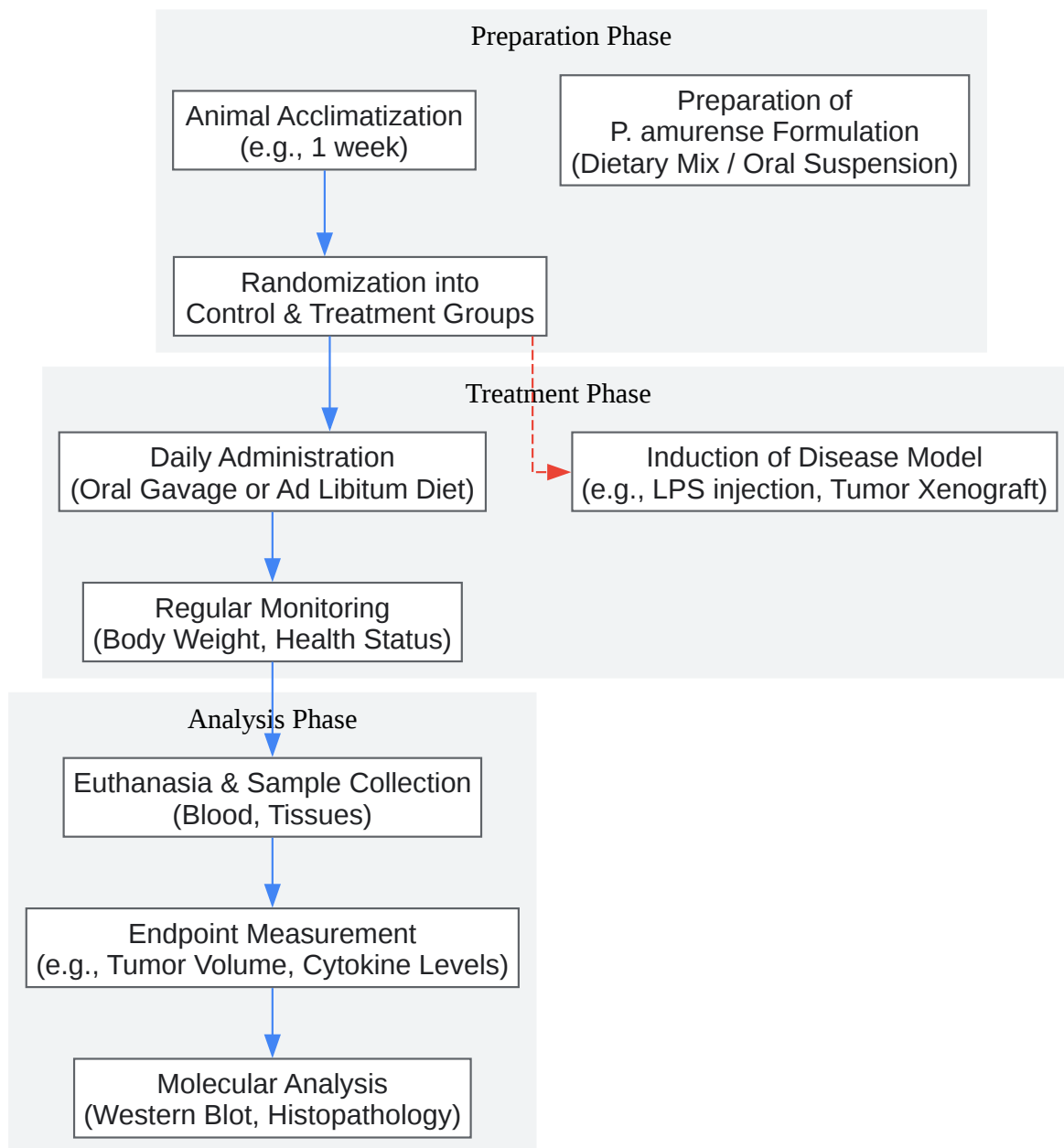
- Two hours after the final dose of CPA, induce endotoxemia by intraperitoneally (i.p.) injecting LPS at a dose of 35 mg/kg.

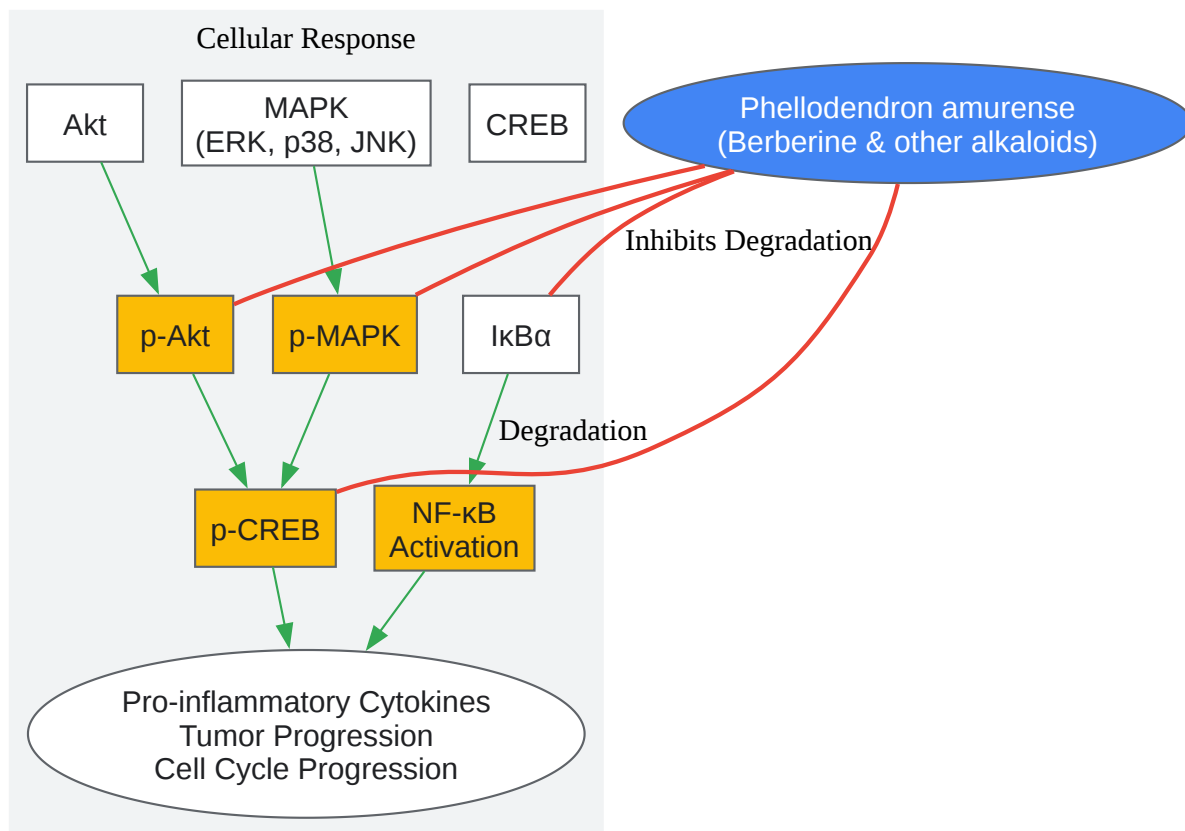
#### 4. Endpoint Analysis:

- Monitor the survival rate of the mice over a defined period post-LPS injection.
- Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, IL-1 $\beta$ , MCP-1) using ELISA or other immunoassays.
- Harvest tissues (e.g., liver, spleen) to analyze the expression of inflammatory markers like iNOS and the activation of signaling pathways (NF- $\kappa$ B, MAPKs) via Western blot or immunohistochemistry.[\[7\]](#)

## Visualizations: Workflows and Signaling Pathways

### Experimental Workflow





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